2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with oxolane, piperidine, and pyrimidine groups. These functional groups contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core and introduce the substituents through a series of reactions such as nucleophilic substitution, cyclization, and condensation reactions. For instance, the piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the addition of the oxolane group through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties .
Scientific Research Applications
2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes like signal transduction and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar piperidine and pyrimidine structure but differ in their core scaffold.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar pyrimidine ring but differ in their overall structure and functional groups.
Uniqueness
2-[1-(Oxolane-3-carbonyl)piperidin-4-yl]-6-(pyrimidin-5-yl)-1,8-naphthyridine is unique due to its combination of functional groups and the naphthyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
oxolan-3-yl-[4-(6-pyrimidin-5-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H23N5O2/c28-22(17-5-8-29-13-17)27-6-3-15(4-7-27)20-2-1-16-9-18(12-25-21(16)26-20)19-10-23-14-24-11-19/h1-2,9-12,14-15,17H,3-8,13H2 |
InChI Key |
DBZIRKOMQKTGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=NC=C(C=C3C=C2)C4=CN=CN=C4)C(=O)C5CCOC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.